molecular formula C14H23N3O4S B2852057 N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide CAS No. 874806-83-4

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide

Cat. No.: B2852057
CAS No.: 874806-83-4
M. Wt: 329.42
InChI Key: AKWQOYCJFYESAA-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide is a pyrimidine sulfonamide derivative offered for research and development purposes. This compound features a multifaceted molecular structure comprising a pyrimidinedione core, a sulfonamide linker, and both cyclohexyl and ethyl substituents, making it a candidate for exploration in various biochemical applications. The structural motif of substituted pyrimidines is widely investigated in medicinal chemistry for its bioactive potential, with similar sulfonamide-containing pyrimidine derivatives being studied for their activity as chemokine receptor modulators . Furthermore, such heterocyclic compounds are frequently explored as key scaffolds in the development of pharmaceutical agents, including those investigated for cardiovascular indications . Researchers may utilize this compound as a building block in organic synthesis, a candidate for high-throughput screening, or a lead compound for further optimization in drug discovery campaigns. Its specific physicochemical and biological properties require characterization by the research end-user. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-4-17(11-8-6-5-7-9-11)22(20,21)12-10-15(2)14(19)16(3)13(12)18/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQOYCJFYESAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Cyclohexyl and Ethyl Substitution: The final step involves the alkylation of the nitrogen atoms on the pyrimidine ring with cyclohexyl and ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. The cyclohexyl and ethyl groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights from related compounds and methodologies can be extrapolated:

Sulfonamide Derivatives

Sulfonamides are a well-studied class due to their bioactivity. For example:

  • Pharmacopeial compounds (e.g., entries m, n, o in ) share sulfonamide-like motifs but differ in their core structures (tetrahydropyrimidin-1(2H)-yl vs. pyrimidinedione) and substituents (phenoxyacetamido vs. cyclohexyl-ethyl groups). These analogs highlight how stereochemistry and substituent bulk influence solubility and target binding .

Pyrimidine-Based Analogs

Pyrimidine derivatives often exhibit distinct electronic properties due to conjugation. For instance:

Computational and Crystallographic Tools

Structural comparisons rely on tools like SHELXL () and Mercury ():

  • SHELXL enables precise refinement of bond lengths and angles, critical for comparing molecular geometries. For example, the sulfonamide S–N bond in the target compound would likely differ from amide bonds in ’s compounds due to electronic effects .
  • Mercury’s Materials Module facilitates packing similarity analyses, which could reveal how the cyclohexyl-ethyl group influences crystal packing compared to smaller substituents .

Hypothetical Data Table Based on Methodologies

Parameter N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide (R/S)-Phenoxyacetamido Analogs ()
Core Structure Pyrimidinedione-sulfonamide Tetrahydropyrimidinone-amide
Key Substituents Cyclohexyl-ethyl, methyl Phenoxy, methyl, hydroxy
Hydrogen Bond Donors 1 (Sulfonamide NH) 2–3 (Amide NH, hydroxy OH)
Calculated LogP ~3.5 (estimated) ~2.8–3.2 (varies with stereochemistry)
Crystallographic Reliability High (SHELXL-refined) Moderate (requires twinning resolution)

Research Implications and Limitations

  • Strengths : The compound’s sulfonamide group enhances hydrogen-bonding capacity compared to simpler pyrimidines. Its bulky cyclohexyl-ethyl substituent may improve lipid solubility but hinder crystallographic resolution without advanced tools like SHELXL .
  • Gaps: No direct pharmacological or synthetic data are available in the evidence. Comparisons rely on structural inferences rather than experimental bioactivity or stability metrics.

Q & A

Q. What experimental techniques quantify the compound’s thermodynamic stability under storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC purity checks. Pair with thermogravimetric analysis (TGA) to assess decomposition thresholds and identify degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide
Reactant of Route 2
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N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide

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